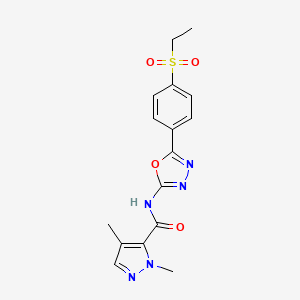

N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide

説明

N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide is a compound that falls under the category of heterocyclic aromatic compounds, characterized by the presence of an oxadiazole and a pyrazole ring. Its structural complexity gives it unique properties that are of significant interest in various fields of scientific research.

特性

IUPAC Name |

N-[5-(4-ethylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O4S/c1-4-26(23,24)12-7-5-11(6-8-12)15-19-20-16(25-15)18-14(22)13-10(2)9-17-21(13)3/h5-9H,4H2,1-3H3,(H,18,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSXYWCKMLHKOJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=C(C=NN3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The preparation of N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide typically involves multi-step organic synthesis. A common synthetic route starts with the formation of the 1,3,4-oxadiazole ring, often derived from acyl hydrazides through cyclization under acidic or basic conditions. The subsequent attachment of the ethylsulfonylphenyl group is achieved via nucleophilic aromatic substitution. The final step involves coupling the oxadiazole intermediate with the pyrazole ring, facilitated by carboxyl activation agents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound would leverage large-scale organic synthesis techniques, employing reactors for high-throughput cyclization and coupling reactions. Optimizing reaction conditions—like temperature, solvents, and catalysts—ensures yield efficiency and purity. Purification often involves recrystallization or chromatography.

化学反応の分析

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur moiety, forming sulfoxides or sulfones.

Reduction: : Reductive conditions can target the oxadiazole or pyrazole rings, altering their aromatic nature.

Substitution: : Electrophilic and nucleophilic substitution reactions are possible at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: : Using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: : Employing reducing agents such as lithium aluminum hydride or hydrogen gas with catalysts.

Substitution: : Utilizing halogenating agents and nucleophiles like alkyl halides or organolithium compounds.

Major Products

Oxidation Products: : Sulfoxides and sulfones.

Reduction Products: : Reduced heterocycles, potentially altering biological activity.

Substitution Products: : Various substituted derivatives, enhancing functional diversity.

科学的研究の応用

Chemistry

The compound serves as a scaffold for developing new synthetic methodologies and molecular frameworks.

Biology

Its ability to interact with biological targets makes it valuable in studying enzyme inhibition and receptor binding.

Medicine

The compound’s potential therapeutic properties are explored for treating conditions such as inflammation, cancer, and infectious diseases.

Industry

Applications include the development of new materials and as intermediates in pharmaceutical synthesis.

作用機序

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The oxadiazole and pyrazole rings facilitate binding through hydrogen bonding and hydrophobic interactions. Pathways involved include enzyme inhibition, receptor modulation, and interference with cellular signaling cascades.

類似化合物との比較

Similar Compounds

N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide

N-(5-(4-(chlorosulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide

Uniqueness

The presence of the ethylsulfonyl group distinguishes it, affecting its reactivity and biological activity. This unique substitution pattern influences the compound's interaction with biological systems, offering distinct therapeutic potentials compared to its analogs.

Hope this deep dive was helpful!

生物活性

N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide is a compound that has garnered attention for its potential biological activities. Its structure incorporates a pyrazole moiety linked to an oxadiazole, which is known for various pharmacological properties. This article will explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is , and it features several functional groups that contribute to its biological activity. The key structural components include:

- Pyrazole ring : Known for its diverse pharmacological effects.

- Oxadiazole ring : Often associated with antimicrobial and anti-inflammatory activities.

- Ethylsulfonyl group : May enhance solubility and bioavailability.

| Property | Value |

|---|---|

| Molecular Weight | 378.446 g/mol |

| CAS Number | Not Available |

| IUPAC Name | N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide |

| Solubility | Soluble in DMSO |

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and pyrazole moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of similar structures showed potent activity against various bacterial strains, suggesting that N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide may also possess similar effects.

Anticancer Potential

The compound's structure suggests potential anticancer activity. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines through mechanisms involving the disruption of mitochondrial function and activation of caspases.

Case Study: Cytotoxicity Assay

In a cytotoxicity assay against A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells, derivatives of the oxadiazole scaffold exhibited IC50 values in the low micromolar range, indicating significant cytotoxic effects. The structure-activity relationship (SAR) highlighted that substitutions on the phenyl ring significantly influenced potency.

Enzyme Inhibition

Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in inflammatory pathways. For example, it could inhibit cyclooxygenase (COX) enzymes or phosphodiesterases (PDEs), which are critical in mediating inflammation.

Neuroprotective Effects

There is emerging evidence that compounds with similar scaffolds can exhibit neuroprotective effects by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These activities are crucial for developing treatments for neurodegenerative diseases like Alzheimer's.

Table 2: Enzyme Inhibition Data

| Enzyme | IC50 Value (μM) |

|---|---|

| Acetylcholinesterase | 0.052 ± 0.010 |

| Butyrylcholinesterase | 1.085 ± 0.035 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。